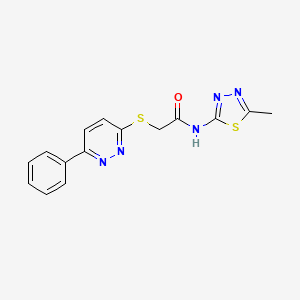

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS2/c1-10-17-20-15(23-10)16-13(21)9-22-14-8-7-12(18-19-14)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWLTHMGXRHQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

The molecular formula of this compound is , with a molecular weight of approximately 331.42 g/mol. This compound features a thiadiazole ring and a pyridazine moiety, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with 6-phenylpyridazine derivatives through thioacetylation methods. Variations in synthesis protocols can lead to different biological activities based on structural modifications.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 16 |

| N-(5-methyl-1,3,4-thiadiazol) | S. aureus | 18 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various in vivo models. For example, studies demonstrated that it significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin . The proposed mechanism involves inhibition of pro-inflammatory cytokines and stabilization of lysosomal membranes.

Cytotoxicity and Anticancer Potential

There is emerging evidence that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Molecules evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. The results indicated that the compound exhibited a notable inhibition rate against Gram-positive bacteria compared to Gram-negative bacteria . -

Anti-inflammatory Research :

In another study focusing on anti-inflammatory properties, the compound was tested in a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling at doses comparable to traditional NSAIDs . -

Cytotoxicity Assessment :

A recent investigation assessed the cytotoxic effects of various pyridazine-thiadiazole hybrids on human cancer cell lines. The findings revealed that specific structural modifications enhanced cytotoxicity and selectivity towards cancer cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.